

# Application Note: Advanced Semiconductor Cleaning Formulation

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## Compound of Interest

Compound Name:	Tris(2-hydroxyethyl)methylammonium hydroxide
CAS No.:	33667-48-0
Cat. No.:	B1581164

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## Transitioning from TMAH to THEMAH for Post-CMP and Surface Preparation

### Abstract

This application note details the formulation, mechanism, and validation of semiconductor cleaning solutions utilizing Tetrakis(2-hydroxyethyl)ammonium hydroxide (THEMAH) as a superior alternative to Tetramethylammonium hydroxide (TMAH). While TMAH has been the industry standard for alkalinity in post-CMP (Chemical Mechanical Planarization) cleaning and photoresist stripping, its acute neurotoxicity poses severe safety risks. THEMAH offers a comparable alkalinity profile with significantly reduced toxicity and improved compatibility with sensitive metallization layers (Cu, Al, Co). This guide provides a self-validating protocol for formulating THEMAH-based chemistries, focusing on zeta potential control and metal chelation.

## Introduction: The Imperative for Change

### 2.1 The Toxicity Crisis of TMAH

TMAH is a highly effective organic base but is biologically hazardous. The tetramethylammonium cation (

) acts as a ganglionic blocker, mimicking acetylcholine. Dermal exposure to as little as 2% of body surface area can induce respiratory paralysis and cardiac arrest [1].

## 2.2 The THEMAH Advantage

THEMAH substitutes the methyl groups with hydroxyethyl groups. This structural modification increases the steric bulk of the cation, significantly reducing its ability to bind to nicotinic acetylcholine receptors, thereby lowering acute toxicity.

Feature	TMAH ( )	THEMAH ( )
Toxicity	High (Neurotoxic, Fatal)	Low (Irritant, Non-neurotoxic)
Molecular Weight	91.15 g/mol	209.24 g/mol
Alkalinity (pKb)	-0.2 (Strong Base)	-0.5 (Strong Base)
Volatility	Moderate	Low (Higher boiling point)
Metal Compatibility	Aggressive on Al/Cu	Improved passivation (due to steric bulk)

## Mechanistic Theory: Zeta Potential Control

The primary function of THEMAH in cleaning formulations is to manipulate the Zeta Potential ( ) of both the wafer surface and particulate contaminants (silica, ceria slurry residues).

### 3.1 Electrostatic Repulsion Mechanism

In an alkaline environment (pH > 10), surface silanol groups (

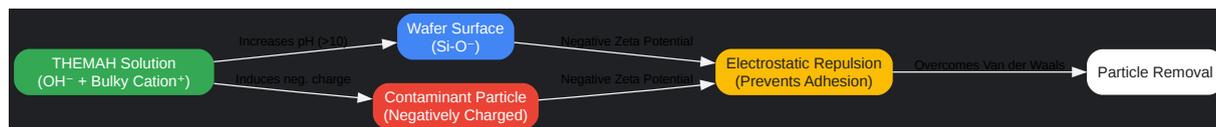
) deprotonate to

. THEMAH provides the hydroxide ions (

) necessary to drive this reaction without introducing mobile alkali metals (Na, K) which are fatal to transistor performance.

When both the substrate and the particle possess a strong negative zeta potential (typically < -30 mV), the electrostatic double layer (EDL) creates a repulsive force that overcomes Van der

Waals attraction, preventing particle redeposition.



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Figure 1: Mechanism of particle removal via zeta potential modification using THEMAH. The alkaline environment creates negative surface charges, inducing repulsion.

## Formulation Protocol

Objective: Create a 1L batch of "Clean-THEMAH-100" for Post-CMP cleaning of Copper/Low-k wafers.

### 4.1 Reagents & Equipment[1]

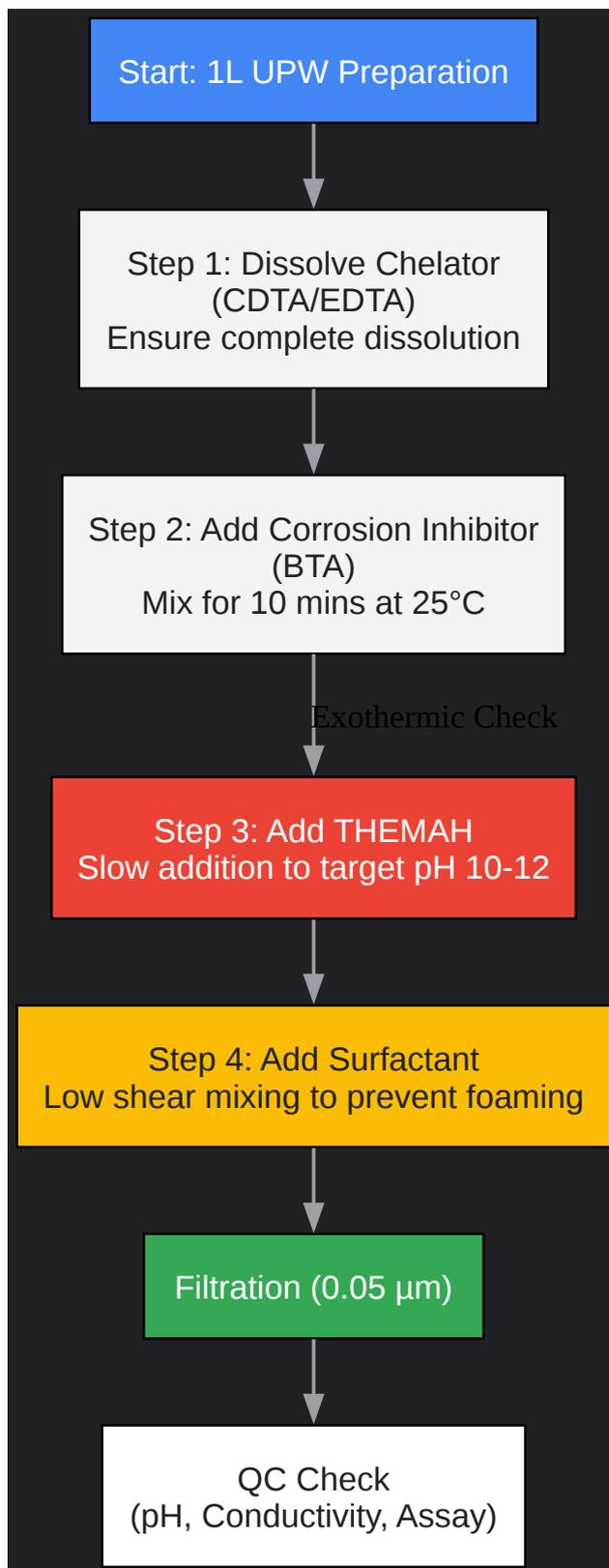
- Base: THEMAH (20-25% aq. solution).
- Chelating Agent: CDTA (Cyclohexanediaminetetraacetic acid) or EDTA (High purity). Note: CDTA is preferred for its higher formation constant with Copper ions.
- Corrosion Inhibitor: BTA (Benzotriazole) or 1,2,4-Triazole.
- Surfactant: Non-ionic surfactant (e.g., Surfynol 465 or equivalent) to lower surface tension.
- Solvent: Ultra-Pure Deionized Water (UPW, 18.2 MΩ·cm).

### 4.2 Formulation Matrix (Target Concentrations)

Component	Function	Target Conc. (wt%)
THEMAH	pH Adjustment / Zeta Control	0.5% - 2.0%
CDTA	Metal Chelation (prevents Cu re-plating)	100 - 500 ppm
BTA	Copper Corrosion Inhibition	50 - 200 ppm
Surfactant	Wetting / Particle Lift-off	50 - 200 ppm
UPW	Carrier	Balance

### 4.3 Step-by-Step Mixing Workflow

Critical Safety Note: Although THEMAH is less toxic than TMAH, it is still a strong corrosive base. Wear full PPE (apron, face shield, chemically resistant gloves).



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Figure 2: Sequential mixing protocol to ensure homogeneity and prevent "shocking" of surfactants or precipitation of inhibitors.

## Validation Protocols

A formulation is only as good as its validation. Use these two protocols to verify performance.

### 5.1 Protocol A: Etch Rate Determination (Material Compatibility)

Purpose: To ensure the cleaning solution does not erode the dielectric or metal interconnects.

- Preparation: Obtain blanket wafers of Cu, Oxide (TEOS), and Low-k dielectric.
- Measurement 1: Measure initial thickness ( ) using a Spectroscopic Ellipsometer (for dielectrics) or 4-point probe (for metals).
- Process: Immerse coupon in Clean-THEMAH-100 at process temperature (e.g., 40°C) for 30 minutes.
- Rinse: Overflow rinse with UPW for 5 minutes;  
blow dry.
- Measurement 2: Measure final thickness ( ).
- Calculation:
  - Target: Cu < 5 Å/min; Low-k < 2 Å/min.

### 5.2 Protocol B: Zeta Potential Verification

Purpose: To confirm the solution induces the correct surface charge.

- Sample: Use silica or ceria slurry particles suspended in the formulated THEMAH solution.
- Instrument: Laser Doppler Electrophoresis (e.g., Malvern Zetasizer).
- Procedure:

- Dilute slurry particle concentrate into the Clean-THEMAH-100 solution (1:1000 ratio).
- Equilibrate at 25°C.
- Run 3 measurement cycles.
- Criteria: The Zeta Potential must be stronger than -30 mV (e.g., -45 mV is ideal) to ensure stability and repulsion [2].

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
High Copper Etch Rate	Insufficient BTA or pH too high	Increase BTA concentration by 50 ppm; verify pH < 12.5.
Particle Redeposition	Low Zeta Potential (insufficient repulsion)	Increase THEMAH concentration to boost pH; check surfactant load.
Foaming	Surfactant overload or high shear mixing	Reduce surfactant concentration; switch to low-shear magnetic stirring.
Haze on Wafer	Metal precipitation	Increase Chelator (CDTA) concentration; ensure UPW quality.

## References

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